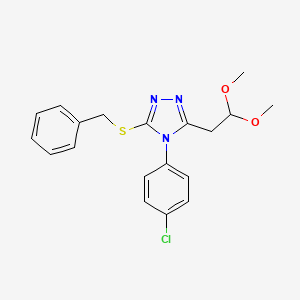

3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole

Descripción

The compound 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole belongs to the 1,2,4-triazole class, a heterocyclic scaffold renowned for its pharmacological versatility. Triazole derivatives are well-documented for antimicrobial, antioxidant, and anti-inflammatory properties, often influenced by substituent diversity .

Propiedades

IUPAC Name |

3-benzylsulfanyl-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c1-24-18(25-2)12-17-21-22-19(26-13-14-6-4-3-5-7-14)23(17)16-10-8-15(20)9-11-16/h3-11,18H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMHICASAWCBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors such as α-haloketones or α-haloesters.

Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzylthiol with a suitable leaving group on the triazole ring.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Addition of the Dimethoxyethyl Group: The dimethoxyethyl group can be added through alkylation reactions using dimethoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

Substitution: The triazole ring can participate in various substitution reactions, particularly nucleophilic aromatic substitution due to the electron-withdrawing nature of the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted triazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical functionalities.

Mecanismo De Acción

The mechanism of action of 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzylsulfanyl and chlorophenyl groups could facilitate binding to hydrophobic pockets, while the triazole ring might participate in hydrogen bonding or π-π interactions.

Comparación Con Compuestos Similares

Benzylsulfanyl vs. Other Thioether Groups

- 3-(4-Chloro-benzylthio)-4-(3-methoxyphenyl)-5-(4-methylsulfonyl)-4H-1,2,4-triazole (33): Exhibits a 38% yield, mp 120°C, and moderate mass spectral fragmentation (m/z 486) .

- 3-(4-Bromobenzyl)-4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (6d) : Higher yield (80%) and mp (210°C), attributed to bromine’s electron-withdrawing effects stabilizing the crystal lattice .

4-Chlorophenyl vs. Other Aryl Substituents

- 4-(4-Fluorophenyl) analogs (Compounds 4 and 5) : Fluorine’s electronegativity improves metabolic stability but reduces antioxidant activity compared to 4-chlorophenyl derivatives .

- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethylamino)-4H-1,2,4-triazoles: Pyridinyl groups enhance water solubility but lower melting points (e.g., 4b: mp 262–263°C) compared to purely aromatic substituents .

2,2-Dimethoxyethyl vs. Alkyl/Aryl Groups

- Analogous compounds with rigid substituents (e.g., 4-methylsulfonyl in Compound 33) show reduced bioavailability due to steric hindrance .

Physicochemical and Spectral Properties

Antioxidant Activity

- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(2-hydroxybenzylamino)-4H-1,2,4-triazole (4f): Exhibits 75.4% lipid peroxidation inhibition at 50 µg/mL, outperforming BHA (63.7%) and BHT (67.8%) due to the 2-hydroxyl group’s radical-scavenging ability .

- Compound 33 : Lower antioxidant activity (44.1%) compared to 4f, likely due to the electron-withdrawing methylsulfonyl group reducing radical stabilization.

Antimicrobial Activity

- 3-(4-Bromobenzyl)-4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (6d) : Shows 90% inhibition against Candida albicans and E. coli at 0.01% concentration, attributed to bromine’s enhanced membrane disruption .

- Schiff base derivatives (e.g., 8 and 12) : Moderate activity against S. aureus (80% inhibition) due to imine group coordination with microbial enzymes .

Crystallographic and Conformational Analysis

- Isostructural Compounds 4 and 5 : Fluorophenyl and chlorophenyl analogs exhibit similar triclinic (P‾1) packing but differ in halogen-induced intermolecular interactions. Chlorine’s larger van der Waals radius increases crystal density compared to fluorine .

Actividad Biológica

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 443.44 g/mol. The structure features a triazole ring, which is often associated with antifungal and anticancer properties.

Structural Features

- Triazole Ring : Contributes to the compound's biological activity.

- Benzylsulfanyl Group : Enhances lipophilicity, aiding in membrane penetration.

- Chlorophenyl Substituent : May interact with various biological targets.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Studies have demonstrated that compounds with similar structures exhibit significant antifungal activity against various pathogens, including Candida species and Aspergillus species. The mechanism typically involves inhibition of ergosterol synthesis, a vital component of fungal cell membranes.

Anticancer Activity

Recent research indicates that triazole derivatives can exhibit anticancer properties. The compound may induce apoptosis in cancer cells through various pathways:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Triggering intrinsic pathways leading to programmed cell death.

Case Studies

-

Study on Anticancer Effects :

A study evaluated the cytotoxic effects of triazole derivatives on breast cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent . -

Molecular Docking Studies :

Molecular docking simulations have shown that this compound can bind effectively to key proteins involved in cancer progression, such as tubulin and topoisomerase II. These interactions may explain its observed biological effects .

Antimicrobial Activity

In addition to antifungal and anticancer properties, the compound has shown promise as an antimicrobial agent against various bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Q & A

Basic Question: What are the optimal synthetic routes for preparing 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of a triazole core followed by functionalization of substituents. Key steps include:

- Mannich Reaction: Condensation of triazole precursors with aldehydes (e.g., 4-chlorobenzaldehyde) and amines under acidic conditions .

- Thiolation: Introduction of the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Solvent Optimization: Use ethanol or methanol for reflux reactions, as higher polarity solvents improve solubility of intermediates .

- Catalysts: Acidic catalysts (e.g., glacial acetic acid) enhance reaction rates for condensation steps .

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >70% yield |

| Solvent Polarity | Ethanol/DMF | 15–20% increase |

| Reaction Time | 4–6 hours (reflux) | Avoids byproducts |

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic Question: What spectroscopic and crystallographic methods are most effective for characterizing this triazole derivative?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks based on substituent electronic effects. The 4-chlorophenyl group shows deshielded aromatic protons at δ 7.2–7.6 ppm, while the dimethoxyethyl group exhibits methoxy singlets at δ 3.3–3.5 ppm .

- IR Spectroscopy: Confirm thioether (C–S stretch at ~650 cm⁻¹) and triazole ring (C=N stretch at ~1600 cm⁻¹) .

- X-ray Crystallography: Resolve supramolecular interactions (e.g., weak hydrogen bonds between Cl and methoxy groups) to determine 3D structure .

- Mass Spectrometry (LC-MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 459.3) .

Advanced Question: How do electronic effects of substituents (e.g., 4-chlorophenyl vs. benzylsulfanyl) modulate biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (4-chlorophenyl): Increase electrophilicity, enhancing interactions with enzyme active sites (e.g., cytochrome P450 inhibition) .

- Electron-Donating Groups (dimethoxyethyl): Improve solubility and membrane permeability, critical for bioavailability .

- Thioether Linkage (benzylsulfanyl): Facilitates redox-mediated interactions, as seen in antifungal triazoles like fluconazole analogs .

Structure-Activity Relationship (SAR) Table:

| Substituent | Electronic Effect | Bioactivity Impact |

|---|---|---|

| 4-Chlorophenyl | Withdrawing | ↑ Enzyme inhibition |

| Benzylsulfanyl | Polarizable | ↑ Membrane penetration |

| 2,2-Dimethoxyethyl | Donating | ↓ Cytotoxicity in vitro |

Advanced Question: What computational strategies are used to predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate interactions with COX-2 or CYP51 enzymes. The 4-chlorophenyl group aligns with hydrophobic pockets, while the triazole core forms hydrogen bonds .

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) and charge distribution, predicting reactivity .

- 3D-QSAR: CoMFA/CoMSIA models correlate substituent bulkiness (e.g., dimethoxyethyl) with antifungal IC₅₀ values .

Advanced Question: How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., Candida albicans ATCC 10231 for antifungal tests) and controls (e.g., fluconazole) .

- Solubility Adjustments: Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation in aqueous media .

- Statistical Validation: Apply ANOVA to compare replicates; outliers may arise from crystallinity differences in batches .

Advanced Question: What supramolecular interactions drive crystallographic packing, and how do they influence stability?

Methodological Answer:

- Weak Hydrogen Bonds: C–H···O interactions between methoxy groups and adjacent triazole rings stabilize crystal lattices .

- Chalcogen Bonds: S···Cl contacts (3.3–3.5 Å) enhance thermal stability, as shown in differential scanning calorimetry (DSC) .

- π-π Stacking: 4-Chlorophenyl groups stack at 3.8 Å offset distances, reducing steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.